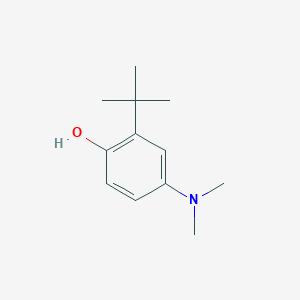

2-Tert-butyl-4-(dimethylamino)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-4-(dimethylamino)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-12(2,3)10-8-9(13(4)5)6-7-11(10)14/h6-8,14H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTQVZKOOLSGCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)N(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Selective Reaction Pathways

Established Synthetic Routes to 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol (B167131)

Two principal methods have been firmly established for the synthesis of this compound: the direct, one-pot Mannich reaction and a two-step approach via a brominated intermediate.

The most common and direct route is the Mannich reaction, a one-pot three-component condensation involving 2,6-di-tert-butylphenol (B90309), formaldehyde (B43269), and dimethylamine (B145610). nih.govresearchgate.net This electrophilic substitution reaction is typically conducted in an aqueous-alcoholic solution. google.com

Optimization of this protocol is crucial to maximize yield and purity. A key challenge is the thermal instability of the Mannich base product, which can decompose at temperatures above 100°C to form methylenequinone and dimethylamine. google.com This decomposition is an irreversible reaction that leads to the formation of high-boiling by-products, consequently reducing the yield and complicating the purification process. google.com To mitigate this, specific reaction conditions have been developed. For instance, conducting the reaction in a medium of methanol (B129727) or ethanol (B145695) at temperatures between 80°C and 90°C is considered optimal. google.com This temperature range is high enough to facilitate the condensation reaction but low enough to minimize thermal decomposition. google.com

Below is a table summarizing typical Mannich reaction conditions for this synthesis.

| Reactants | Solvent(s) | Temperature Range | Duration | Key Considerations |

| 2,6-di-tert-butylphenol, Formaldehyde, Dimethylamine | Methanol or Ethanol | 80°C - 90°C | 3 - 6 hours | Controlled temperature to prevent thermal decomposition and formation of methylenequinone by-products. google.com |

| 2,6-di-tert-butylphenol, Formaldehyde, Dimethylamine | Aquo-alcoholic | 80°C - 90°C | Not Specified | A common solvent system for the condensation. google.com |

This table is based on data from cited research and patents.

The process involves mixing formaldehyde and dimethylamine at a cooled temperature (5-8°C) before adding the mixture to an alcoholic solution of 2,6-di-tert-butylphenol to ensure homogeneity. google.com The subsequent heating period allows for the formation of the desired N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine. google.com

An alternative, high-yield pathway involves the use of 4-Bromomethyl-2,6-di-tert-butylphenol as a key intermediate. nih.govresearchgate.net This method separates the introduction of the methyl group at the 4-position from the amination step. The 4-bromomethyl intermediate is first synthesized and then reacted with dimethylamine to yield the final product.

A reported procedure involves adding dimethylamine to a solution of 4-bromomethyl-2,6-di-tert-butylphenol in tetrahydrofuran (B95107) (THF) at a controlled temperature of 273 K (0°C). nih.gov The reaction is stirred for a couple of hours, after which the solvent is evaporated. The resulting residue is washed with water to afford the product in a high yield of 93.6%. nih.gov This method offers excellent chemo-selectivity and a high conversion rate, making it a valuable alternative to the direct Mannich reaction. nih.gov

Novel and Sustainable Synthetic Strategies

In line with the growing emphasis on environmentally benign chemical processes, research has shifted towards developing more sustainable methods for synthesizing Mannich bases, including 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol.

The principles of green chemistry, such as the use of safer solvents, reduction of waste, and catalysis, are being applied to Mannich reactions. One of the most significant advancements is the development of solvent-free reaction conditions. mdpi.comresearchgate.net Performing the three-component condensation at room temperature without any organic solvent, metallic catalyst, or Lewis acid/base has been demonstrated for the synthesis of other Mannich bases. researchgate.net This approach not only simplifies the procedure and workup but also eliminates the environmental impact associated with volatile and hazardous organic solvents. researchgate.net The use of recyclable catalysts, such as L-proline loaded on multi-wall carbon nanotubes, further enhances the sustainability of the process, demonstrating excellent stability and reusability over multiple reaction cycles in various solvent systems. researchgate.net

Derivatization and Functionalization of the 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol Scaffold

The 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol molecule serves as a versatile scaffold for the synthesis of more complex molecules, particularly other high-performance antioxidants. nih.govresearchgate.net An important derivatization route involves the reaction of the title compound with an α-halo ester in the presence of a strong base. nih.govresearchgate.net This reaction functionalizes the molecule to produce ester derivatives of 3,5-di-tert-butyl-4-hydroxyphenol acetic acid, which are themselves important antioxidants. nih.govresearchgate.net

Modern synthetic methods offer even broader possibilities for functionalization. Advanced strategies such as direct C-H bond functionalization of the phenolic ring are being explored. nih.gov These techniques, often employing metal catalysis, allow for the selective introduction of new substituents at various positions on the aromatic core, opening pathways to novel compounds with potentially enhanced properties. nih.gov The phenolic hydroxyl group itself can also be a site for derivatization, enabling the synthesis of a wide range of ethers and esters.

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 2-tert-butyl-4-(dimethylamino)phenol is a key site for chemical modification, allowing for the synthesis of a variety of ether and ester derivatives. The reactivity of this group is influenced by its acidity and the steric hindrance imposed by the adjacent tert-butyl group.

Etherification: The formation of ethers from the phenolic hydroxyl group can be achieved through Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. The choice of base and reaction conditions is crucial to avoid side reactions. For hindered phenols, stronger bases and more reactive alkylating agents may be required.

Esterification: The phenolic hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid, acid chloride, or acid anhydride. Acid-catalyzed Fischer esterification with a carboxylic acid is a common method, although for sterically hindered phenols, the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (such as pyridine (B92270) or triethylamine) is often more efficient. These reactions are typically high-yielding and allow for the introduction of a wide array of functional groups. For the analogous 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol, reaction with α-halo esters in the presence of a strong base is a known route to ester derivatives. nih.gov

Chemical Transformations at the Dimethylaminomethyl Moiety

The dimethylaminomethyl group introduces a basic nitrogen atom, providing another site for chemical transformations. The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to reactions with electrophiles.

Quaternization: The tertiary amine of the dimethylaminomethyl group can react with alkyl halides to form quaternary ammonium (B1175870) salts in a process known as the Menschutkin reaction. nih.gov This reaction introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's physical and chemical properties. Studies on the quaternization of the related 2,4-di-tert-butyl-6-dimethylaminomethylphenol have shown that the reaction with alkyl halides leads to the formation of the corresponding hydrohalides and quaternization products. nih.gov

Regioselective Aromatic Substitutions and Analog Synthesis

Electrophilic aromatic substitution reactions on the benzene (B151609) ring of this compound are directed by the existing substituents. The hydroxyl group is a powerful activating ortho-, para-director, the tert-butyl group is a moderately activating ortho-, para-director, and the dimethylaminomethyl group is also an activating ortho-, para-director. The interplay of these directing effects and the steric hindrance from the tert-butyl group will determine the position of substitution.

The positions ortho to the strongly activating hydroxyl group are at C3 and C5. The position para to the hydroxyl group is occupied by the dimethylaminomethyl group. The tert-butyl group at C2 will sterically hinder attack at C3. Therefore, electrophilic substitution is most likely to occur at the C6 position, which is ortho to the dimethylaminomethyl group and meta to the hydroxyl and tert-butyl groups, or at the C5 position, which is ortho to the hydroxyl group and meta to the other two groups. The precise outcome will depend on the specific electrophile and reaction conditions.

Halogenation: The electron-rich aromatic ring is expected to be readily halogenated. The regioselectivity will be influenced by the steric bulk of the halogen. stackexchange.com

Nitration: Nitration of the aromatic ring can be achieved using various nitrating agents. The conditions must be carefully controlled to avoid oxidation of the phenol and potential side reactions. The nitration of phenols can be achieved chemoselectively using reagents like tert-butyl nitrite. nih.govacs.org In the case of 2,6-di-tert-butylphenol, nitration with nitric and acetic acids can lead to dealkylation. google.com

Synthesis of Analogs: The synthetic methodologies described above can be adapted to synthesize a wide range of analogs of this compound. By starting with different substituted phenols in the Mannich reaction, analogs with various substituents on the aromatic ring can be prepared. Further modifications of the phenolic hydroxyl and dimethylaminomethyl groups can introduce additional diversity. For example, using different secondary amines in the Mannich reaction would yield analogs with different N-alkyl groups.

Structural Elucidation and Conformational Analysis

Crystallographic Studies of 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol (B167131)

Crystallographic studies provide the most definitive data regarding the solid-state structure of a molecule. For 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol, single-crystal X-ray diffraction has been employed to determine its precise atomic arrangement, molecular geometry, and the nature of its intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

Analysis of a single crystal of the compound provides a detailed view of its structure at the atomic level.

The crystal structure of 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol has been determined to belong to the monoclinic crystal system. nist.govresearchgate.net The asymmetric unit of the crystal contains two distinct molecules of the compound. researchgate.netnih.gov Detailed unit cell parameters were determined at a temperature of 294 K. researchgate.netnih.gov

Interactive Data Table: Crystal Data and Structure Refinement

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₇H₂₉NO |

| Formula Weight | 263.41 |

| Crystal System | Monoclinic |

| Space Group | Not explicitly stated, noted as C2 in one source researchgate.net |

| a (Å) | 28.731 (9) |

| b (Å) | 8.912 (3) |

| c (Å) | 16.112 (5) |

| β (°) | 122.965 (5) |

| Volume (ų) | 3461.4 (19) |

| Z | 8 |

| Temperature (K) | 294 (2) |

| Radiation type | Mo Kα |

Data sourced from references nist.govresearchgate.netnih.gov

The primary hydrogen bonding observed in the crystal structure of 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol is intermolecular in nature. researchgate.netnih.gov The hydroxyl group (-OH) of the phenol (B47542) acts as a hydrogen bond donor, while the nitrogen atom of the dimethylamino group serves as the acceptor. nist.govresearchgate.net This specific interaction, an O—H⋯N hydrogen bond, is the principal force linking the two independent molecules within the asymmetric unit to form what is described as a pseudo-dimer. nist.govresearchgate.net No significant intramolecular hydrogen bonds are reported in the crystallographic analysis.

Supramolecular Architectures and Intermolecular Interactions in the Solid State

The solid-state structure of this compound is distinguished by a well-defined supramolecular assembly. The fundamental building block is the pseudo-dimer formed by two molecules linked via an O—H⋯N hydrogen bond. nist.govresearchgate.net These pseudo-dimers further interact with symmetry-related counterparts. This interaction leads to the formation of a larger, crown-like tetramer structure, which is arranged around a twofold rotation axis. nist.govresearchgate.netnih.gov This hierarchical assembly, from monomer to pseudo-dimer to tetramer, defines the supramolecular architecture of the compound in the crystalline state.

Advanced Spectroscopic Characterization Techniques

Beyond X-ray crystallography, various advanced spectroscopic methods are essential for confirming the structure and purity of 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol. These techniques provide complementary information about the molecule's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure. guidechem.com ¹H NMR provides information on the chemical environment of hydrogen atoms, confirming the presence of the aromatic protons, the methylene (B1212753) bridge protons, and the distinct signals for the tert-butyl and dimethylamino methyl groups. ¹³C NMR spectroscopy maps the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy is utilized to identify the functional groups present in the molecule. nist.gov The spectrum for this compound would characteristically show a broad absorption band for the O-H stretch of the phenolic hydroxyl group and C-H stretching vibrations for the alkyl and aromatic groups. The data is available from the Coblentz Society's reference spectra collection. nist.gov

Mass Spectrometry (MS) : Electron ionization mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation patterns. nist.gov The analysis confirms the molecular weight of 263.4 g/mol , consistent with the chemical formula C₁₇H₂₉NO. nist.govnist.gov

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

A comprehensive search of scientific literature and chemical databases did not yield specific multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Tert-butyl-4-(dimethylamino)phenol. Detailed experimental data from techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), which are essential for unambiguous structural assignment and dynamic studies, are not publicly available for this specific compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Similarly, a thorough review of available spectroscopic databases and scholarly articles found no specific experimental Infrared (IR) or Raman spectra for this compound. Consequently, a detailed analysis of its functional group vibrations, including characteristic stretching and bending frequencies for the hydroxyl, amino, tert-butyl, and aromatic moieties, cannot be provided at this time.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) data for this compound, which would confirm its exact molecular formula and provide insight into its fragmentation patterns under ionization, is not available in the reviewed scientific literature and databases. Standard electron ionization mass spectrometry data was also not found for this specific molecule.

It is important to note that a significant amount of spectroscopic and structural data is available for the closely related but structurally distinct compound, 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol . However, in strict adherence to the request focusing solely on This compound , this information has been excluded. The lack of available data for the requested compound prevents the creation of the detailed article as outlined.

Chemical Reactivity and Mechanistic Investigations

Oxidation Mechanisms of 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol (B167131)

Hindered phenols, such as 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol, are widely recognized for their antioxidant properties, which stem from their ability to interrupt oxidative degradation processes. nih.govresearchgate.net The core of this function lies in the reactivity of the phenolic hydroxyl group, which is sterically shielded by bulky tert-butyl groups at the ortho positions. energiforsk.se This steric hindrance plays a crucial role in both the kinetics of radical scavenging and the stability of the resulting radical intermediates. energiforsk.se

The primary antioxidant action of 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol involves the donation of a hydrogen atom from its phenolic hydroxyl (-OH) group to a free radical (R•), effectively neutralizing the radical and halting chain propagation reactions. This process is a form of hydrogen atom transfer (HAT). nih.govnih.gov The presence of electron-donating groups on the phenol (B47542) ring can stabilize the resulting phenoxyl radical, enhancing its antioxidant efficacy. energiforsk.se

The general mechanism can be described as: ArOH + R• → ArO• + RH

The efficiency of this process is determined by the bond dissociation energy (BDE) of the phenolic O-H bond; a lower BDE facilitates easier hydrogen donation. nih.gov For hindered phenols, the bulky tert-butyl groups create a pocket around the hydroxyl group. energiforsk.se This structure makes the hydroxyl group less accessible but, more importantly, shields the phenoxyl radical (ArO•) formed after hydrogen donation, preventing it from participating in further unwanted reactions. energiforsk.se

Table 1: Factors Influencing Radical Scavenging Activity

| Factor | Description | Reference |

|---|---|---|

| O-H Bond Dissociation Energy (BDE) | The energy required to break the phenolic O-H bond. A lower BDE generally corresponds to more effective radical scavenging. | nih.gov |

| Steric Hindrance | Bulky groups (e.g., tert-butyl) at the ortho positions shield the hydroxyl group and the resulting phenoxyl radical, enhancing stability and influencing reaction rates. | energiforsk.se |

| Substituents on the Ring | Electron-donating groups at the para position can stabilize the phenoxyl radical, increasing antioxidant activity. | energiforsk.se |

| Reaction Mechanism | Primarily proceeds via Hydrogen Atom Transfer (HAT), with Proton-Coupled Electron Transfer (PCET) also being a relevant pathway. | nih.govnih.gov |

Upon donating a hydrogen atom, 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol is converted into a phenoxyl radical. The stability of this radical intermediate is paramount to the antioxidant's effectiveness. Unstable radicals could potentially initiate new oxidation chains, negating the antioxidant effect.

The formation of the phenoxyl radical is a key step in the oxidation mechanism. researchgate.netresearchgate.net The stability of this radical is significantly enhanced by two main factors:

Steric Shielding : The two bulky tert-butyl groups at the ortho positions physically obstruct the radical oxygen, preventing it from easily reacting with other molecules. energiforsk.senih.gov This steric encumbrance allows many such phenoxyl radicals to be stable in solution under anaerobic conditions. nih.gov

Resonance Delocalization : The unpaired electron of the radical can be delocalized over the aromatic ring system, which distributes the radical character and increases stability. dominican.edu

Studies on related 2,6-di-tert-butylphenols have shown that these phenoxyl radicals can be sufficiently stable to be isolated and characterized. nih.gov For instance, the oxidation of various 2,6-di-tert-butylphenol (B90309) derivatives has been shown to produce corresponding phenoxyl radicals that can be studied by ESR (Electron Spin Resonance) spectroscopy. researchgate.net The persistence of these radicals allows the parent compound to act as a potent chain-breaking antioxidant. dominican.edu

Further oxidation or reaction of the phenoxyl radical intermediate leads to the formation of various transformation products. The nature of these products depends on the reaction conditions and the specific structure of the phenol. For sterically hindered phenols, common transformation products include quinones and coupled dimers. researchgate.net

One of the most frequently detected derivatives of sterically hindered phenol antioxidants is 2,6-di-tert-butylbenzoquinone (2,6-DTBQ). researchgate.net The oxidation of 2,6-di-tert-butylphenol can yield both benzoquinone and diphenoquinone. researchgate.net

In some cases, oxidative self-coupling can occur. For example, a related compound, 2,6-di-tert-butyl-4-(2-hydroxyethyl)phenol, undergoes oxidative self-coupling to form a complex spiro-dienone structure. researchgate.net Another potential pathway involves the formation of quinone methides, which are reactive intermediates that can undergo further reactions. researchgate.net The oxidation of phenols to quinone methides by oxidizing agents like potassium ferricyanide (B76249) (K3[Fe(CN)6]) has been previously studied. researchgate.net

Table 2: Potential Oxidative Transformation Products

| Product Type | Example | Reference |

|---|---|---|

| Quinones | 2,6-di-tert-butylbenzoquinone (2,6-DTBQ) | researchgate.netresearchgate.net |

| Quinone Methides | Reactive intermediates formed from the oxidation of the phenolic group. | researchgate.net |

| Coupled Products | Diphenoquinones, spiro-dienones formed from radical-radical coupling. | researchgate.netresearchgate.net |

Acid-Base Properties and Protonation Equilibria

2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol is an amphoteric molecule containing both an acidic functional group (the phenolic hydroxyl) and a basic functional group (the tertiary dimethylamino group). researchgate.net This dual functionality dictates its acid-base properties.

Acidic Site : The phenolic hydroxyl group (-OH) can donate a proton, acting as a Brønsted-Lowry acid. The acidity is influenced by the electron-donating tert-butyl groups, which slightly decrease the acidity compared to unsubstituted phenol.

Basic Site : The dimethylamino group (-N(CH3)2) has a lone pair of electrons on the nitrogen atom, allowing it to accept a proton and act as a Brønsted-Lowry base.

The protonation equilibria can be represented as follows:

Protonation of the amine : In an acidic medium, the amino group will be protonated to form a substituted ammonium (B1175870) ion. Ar-CH₂-N(CH₃)₂ + H⁺ ⇌ Ar-CH₂-N⁺H(CH₃)₂

Deprotonation of the phenol : In a basic medium, the phenolic proton will be removed to form a phenoxide ion. Ar-OH + B⁻ ⇌ Ar-O⁻ + BH

Crystallographic studies show that in the solid state, molecules of 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol interact through intermolecular O—H⋯N hydrogen bonds, where the phenolic hydroxyl group of one molecule donates a proton to the nitrogen atom of an adjacent molecule. nih.govresearchgate.net This interaction highlights the interplay between the acidic and basic centers within the molecular structure. The relative propensity for surface accumulation of the neutral phenol versus the charged phenolate (B1203915) can influence the acid-base equilibrium at interfaces. rsc.org

Reactions with Electrophiles and Nucleophiles

The reactivity of 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol with electrophiles and nucleophiles is governed by its distinct functional groups.

Reactions with Electrophiles : The phenol ring is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effect of the hydroxyl group. However, the two bulky tert-butyl groups at the ortho positions provide significant steric hindrance, directing incoming electrophiles primarily to the meta positions relative to the hydroxyl group, although these positions are sterically crowded as well. The para position is already substituted.

Reactions with Nucleophiles : The molecule possesses two primary sites for nucleophilic character.

The dimethylamino group contains a lone pair on the nitrogen, making it a nucleophilic center. It can react with various electrophiles, such as alkyl halides.

Under basic conditions, deprotonation of the hydroxyl group forms a phenoxide ion . The resulting negative charge on the oxygen makes the phenoxide a potent nucleophile, capable of reacting with electrophiles like alkyl halides to form ethers (Williamson ether synthesis).

The formation of an o-quinone methide intermediate from related aminophenols is a key mechanistic step in certain reactions, highlighting the cooperative reactivity of the amino and hydroxyl groups. researchgate.net In general, reactions between nucleophiles and electrophiles proceed via the initial reversible addition of the nucleophile to an electrophilic center to form an intermediate adduct. mdpi.com

Investigation of Catalytic Activities and Coordination Chemistry

The presence of both hydroxyl and amino groups allows 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol to function as a ligand in coordination chemistry. It can coordinate to metal centers through the phenolic oxygen (often as a phenoxide) and/or the amino nitrogen, acting as a bidentate or monodentate ligand.

Research into related 2,6-di-tert-butylphenol systems has revealed their capacity to form stable complexes with various metals. For example, 2,6-di-tert-butylphenols containing platinum-tin (Pt-SnCl₃) and platinum-germanium (Pt-GeCl₃) groups have been synthesized. researchgate.net Oxidation of these complexes leads to the formation of the corresponding phenoxyl radicals. researchgate.net Additionally, cobalt complexes (cobaloximes) containing sterically hindered 2,6-di-tert-butylphenol fragments in their ligands have been described. researchgate.net

These metal-phenol complexes can exhibit interesting catalytic properties. The oxidation of 2,6-di-tert-butylphenol itself can be catalyzed by copper(II) Schiff base complexes, proceeding through a phenoxyl radical species. researchgate.net This indicates that the phenol can act as a substrate in catalytic cycles, and its derivatives could potentially be incorporated into catalyst structures to modulate their electronic and steric properties.

Applications in Advanced Materials Science and Industrial Chemistry

Mechanism of Action as an Antioxidant and Stabilizer in Polymer Systems

2-Tert-butyl-4-(dimethylamino)phenol, a member of the tert-butyl phenolic antioxidants (TBP-AOs) class, functions as a highly effective stabilizer in various polymer systems. nih.gov Its primary role is to inhibit oxidative degradation, which can compromise the mechanical properties and lifespan of polymeric materials. nih.govresearchgate.net The antioxidant capability of this compound stems from its specific chemical structure, featuring a phenol (B47542) group with bulky tert-butyl groups and a dimethylamino group. nih.govnist.gov

The fundamental mechanism of action involves the phenolic hydroxyl (-OH) group, which can donate a hydrogen atom to neutralize highly reactive free radicals (R•, ROO•) that are formed during the oxidation process. nih.govresearchgate.net This donation terminates the chain reaction of auto-oxidation. The resulting phenoxy radical is stabilized by two key features: resonance delocalization across the aromatic ring and steric hindrance provided by the large tert-butyl groups at the ortho positions (2 and 6). nih.govenergiforsk.se This steric hindrance makes the phenoxy radical less reactive, preventing it from initiating new oxidation chains by abstracting hydrogen from the polymer backbone. nih.govenergiforsk.se The tert-butyl groups also act as electron-donating groups, which increases the electron density on the hydroxyl group, thereby stabilizing the phenoxy radical formed during antioxidant activity. nih.gov

Inhibition of Thermal Oxidation in Plastics and Rubbers

In plastics and rubbers, thermal oxidation is a primary degradation pathway initiated by heat and oxygen. This process generates free radicals that lead to chain scission or cross-linking, resulting in material failure. This compound, often referred to as Antioxidant 703, is incorporated into materials like polyolefins, polyesters, and both natural and synthetic rubbers to counteract this degradation. nih.govzxchem.com

As a primary antioxidant or radical scavenger, it interrupts the cyclic auto-oxidation process. energiforsk.se The key steps it inhibits are:

Chain Initiation: Formation of initial alkyl radicals (R•) from the polymer chain due to heat.

Chain Propagation: The alkyl radical reacts with oxygen to form a peroxy radical (ROO•). This peroxy radical then abstracts a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction.

The phenolic antioxidant (ArOH) intervenes by reacting with the peroxy radical: ROO• + ArOH → ROOH + ArO• researchgate.net

Performance Enhancement in Polymeric Formulations

By inhibiting oxidative degradation, this compound significantly enhances the performance and extends the durability of polymeric products. nih.gov The preservation of the polymer's molecular structure translates into the retention of critical physical and mechanical properties. nih.gov

Key performance enhancements include:

Maintaining Mechanical Strength: It helps preserve properties like tensile strength and elongation by preventing polymer chain degradation. nih.gov

Preventing Embrittlement and Cracking: By neutralizing oxygen radicals, the antioxidant helps maintain the flexibility and elasticity essential for applications involving repeated flexing. nih.gov

Improving Process Stability: During manufacturing processes like extrusion or molding, high temperatures can initiate rapid degradation. The antioxidant provides stability, ensuring the material's integrity. nih.govresearchgate.net

Extending Product Lifespan: It delays aging processes, particularly in outdoor environments where exposure to heat and UV light accelerates oxidation. nih.gov

| Property | Effect of this compound |

| Molecular Weight | Preserves polymer chain length by inhibiting scission. |

| Flexibility/Elasticity | Maintained due to prevention of oxidative cross-linking. nih.gov |

| Tensile Strength | Retained by protecting the structural integrity of the polymer backbone. nih.gov |

| Color Stability | Acts as a non-discoloring antioxidant, preserving the material's appearance. zxchem.com |

| Thermal Stability | Provides excellent resistance to heat-induced degradation. zxchem.com |

**5.2. Role in Lubricant and Fuel Formulations

Role in Lubricant and Fuel Formulations

Improvement of Thermal Stability in Lubricants

Hindered phenol antioxidants, including this compound, are widely used to stabilize lubricating oils. nih.govresearchgate.netchemicalbook.com Lubricants in modern engines and industrial machinery are subjected to extreme temperatures, which can initiate thermal-oxidative degradation. This breakdown leads to the formation of sludge, varnish, and corrosive acids, while also causing an increase in viscosity, ultimately resulting in equipment failure. semanticscholar.org

The addition of phenolic antioxidants significantly enhances the thermal-oxidative stability of lubricants. semanticscholar.orgejournal.by The antioxidant functions by scavenging the free radicals that are formed during the initial stages of oil degradation. semanticscholar.org This action effectively inhibits the chain reactions that lead to the formation of harmful oxidation products. semanticscholar.org Studies on poly-α-olefin (PAO) base oils, which are common in high-performance aviation lubricants, have shown that antioxidants effectively inhibit the attenuation of viscosity at elevated temperatures. semanticscholar.org While the viscosity of the base oil decreases significantly with rising temperature due to molecular cracking, the presence of an antioxidant slows this process, maintaining the lubricant's essential properties for a longer duration. semanticscholar.org

Mitigation of Oxidative Degradation in Fuels

This compound is also utilized as an antioxidant in fuels such as gasoline. nih.govchemicalbook.com During transportation and long-term storage, fuels are susceptible to oxidative degradation. This process, accelerated by the presence of oxygen, heat, and trace metals, leads to the formation of insoluble gums and sediments. chemeurope.comgoogle.com These deposits can clog fuel filters, injectors, and carburetors, leading to poor engine performance.

Alkylated and hindered phenols are effective in retarding this degradation. chemeurope.comgoogle.com They function as stabilizers by interrupting the free-radical chain reactions responsible for gum formation. google.com By donating a hydrogen atom to peroxy radicals, they prevent the propagation of oxidation, thereby extending the storage life and maintaining the quality of the fuel. nih.govgoogle.com

Utilization as a Building Block in Complex Organic Synthesis

Beyond its direct application as a stabilizer, this compound serves as a valuable intermediate and building block in complex organic synthesis. chemicalbook.com The compound, often referred to as a Mannich base, can be readily synthesized through the Mannich reaction, which involves the aminoalkylation of an acidic proton located on 2,6-di-tert-butylphenol (B90309) using formaldehyde (B43269) and dimethylamine (B145610). nih.govresearchgate.netgoogle.com

The presence of multiple functional groups—a hydroxyl group, a tertiary amine, and an aromatic ring—makes it a versatile precursor for creating more complex molecules. nih.govresearchgate.net For instance, it can be used to prepare ester derivatives of 3,5-di-tert-butyl-4-hydroxyphenol acetic acid, which are another important class of antioxidants. nih.govresearchgate.net This is typically achieved by reacting the compound with an α-halo ester in the presence of a strong base. researchgate.net Furthermore, it has been demonstrated that when heated in the presence of an ynamide, it can undergo a [3 + 2] cycloaddition reaction, which includes an intramolecular 1,2-shift, to form a fused pyrrole (B145914) structure. chemicalbook.com This highlights its utility in constructing heterocyclic systems, which are core structures in many pharmaceuticals and specialty chemicals.

Precursor for High-Performance Additives

Phenolic compounds, particularly those with sterically hindering groups like a tert-butyl group, are foundational in the development of high-performance additives for a variety of materials. The molecular structure of this compound, featuring a hydroxyl group, a bulky tert-butyl group, and a dimethylamino substituent, suggests its potential utility in this field.

The tert-butyl group ortho to the hydroxyl group provides steric hindrance, a key feature for antioxidant activity. This structural motif is known to enhance the stability of the resulting phenoxy radical, thereby improving its efficiency in scavenging free radicals that can degrade polymers and other organic materials. The presence of the electron-donating dimethylamino group at the para position could further modulate the antioxidant capacity and other properties of additives derived from this molecule.

However, specific research findings, performance data in various polymer matrices, or comparisons with other established antioxidants for this compound are not detailed in the available scientific literature.

Intermediate in the Synthesis of Specialty Chemicals

The functional groups present in this compound make it a plausible intermediate for the synthesis of more complex specialty chemicals. The hydroxyl group can undergo etherification or esterification to produce a range of derivatives. The aromatic ring is susceptible to electrophilic substitution, allowing for the introduction of further functionalities, although the existing substituents will direct the position of new groups. The dimethylamino group can also be involved in various chemical transformations.

For instance, this compound could theoretically serve as a building block for the synthesis of novel UV absorbers, light stabilizers, or corrosion inhibitors. The combination of a hindered phenol and an amino group in one molecule offers a unique platform for creating multifunctional additives.

Despite these theoretical possibilities, documented synthetic routes where this compound is explicitly used as an intermediate to produce specific, named specialty chemicals are not found in the accessible scientific domain. Detailed research findings on reaction pathways, yields, and the properties of any resulting specialty chemicals are consequently unavailable.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These in silico experiments provide a molecular-level picture that is often inaccessible through experimental means alone.

A foundational step in the computational study of 2-Tert-butyl-4-(dimethylamino)phenol would involve geometry optimization using Density Functional Theory (DFT). This process would identify the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. By mapping the potential energy surface, researchers could also identify other stable conformers and the energy barriers between them, offering insights into the molecule's flexibility and conformational preferences.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G)*

| Parameter | Predicted Value |

|---|---|

| O-H Bond Length (Å) | Data not available |

| C-O Bond Length (Å) | Data not available |

| C-N Bond Length (Å) | Data not available |

| Phenolic Ring C-C Bond Lengths (Å) | Data not available |

Note: This table is for illustrative purposes only. The values are hypothetical and would need to be determined by actual DFT calculations.

The analysis of frontier molecular orbitals (FMOs), namely the HOMO and LUMO, would be crucial for understanding the reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate an electron, a key aspect of antioxidant activity. The LUMO energy indicates its ability to accept an electron. The distribution of these orbitals across the molecule would highlight the most probable sites for electrophilic and nucleophilic attack. A Molecular Electrostatic Potential (MEP) map would further visualize the electron density distribution, identifying electron-rich and electron-poor regions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Note: This table is for illustrative purposes only. The values are hypothetical and would need to be determined by actual quantum chemical calculations.

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating these vibrational modes, each can be assigned to specific atomic motions, such as the stretching of the O-H bond or the bending of the C-H bonds in the tert-butyl group. This theoretical spectrum would be an invaluable tool for interpreting experimental spectroscopic data and confirming the compound's structure.

Computational Modeling of Reaction Mechanisms

Beyond static molecular properties, computational chemistry can model the dynamic processes of chemical reactions, providing a deeper understanding of how reactions occur.

For any proposed synthesis of this compound, computational modeling could be used to investigate the reaction mechanism. By locating and characterizing the transition state structures for each step, the activation energies could be calculated. This information would help in identifying the rate-determining step of the synthesis and could suggest modifications to the reaction conditions to improve yield and efficiency.

Given its phenolic structure, this compound is expected to possess antioxidant properties. Computational kinetics could be employed to study the mechanisms by which it scavenges free radicals. The primary mechanisms for phenolic antioxidants are hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). By calculating the bond dissociation enthalpy (BDE) of the phenolic O-H bond and the ionization potential (IP), researchers could predict the preferred antioxidant mechanism in different environments. These theoretical calculations would provide a quantitative measure of its potential antioxidant efficacy.

Molecular Dynamics Simulations for Material Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. While specific MD simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of its interaction with materials can be inferred from simulations of structurally similar hindered phenolic antioxidants. These studies are crucial for understanding its role as a stabilizer and antioxidant in polymeric materials.

MD simulations can model the diffusion and distribution of this compound within a polymer matrix. The mobility of the antioxidant is a critical factor in its ability to intercept and neutralize free radicals that initiate degradation. The bulky tert-butyl groups on the phenol (B47542) ring create steric hindrance, which can influence its interaction with polymer chains. Simulations can elucidate how this steric bulk affects the conformational freedom of the molecule and its positioning within the amorphous regions of a polymer, where it is most needed.

Furthermore, MD simulations can provide insights into the non-covalent interactions between the antioxidant molecule and the surrounding polymer chains. These interactions, including van der Waals forces and potential hydrogen bonding involving the hydroxyl group, dictate the compatibility and retention of the antioxidant within the material. By calculating the interaction energies, researchers can predict the miscibility of this compound in different polymers, which is essential for preventing its leaching and ensuring long-term stability of the material.

The following table summarizes key parameters that would be investigated in a typical MD simulation study of a phenolic antioxidant in a polymer matrix.

| Simulation Parameter | Investigated Property | Relevance to Material Interaction |

| Mean Square Displacement (MSD) | Diffusivity of the antioxidant | Determines the ability to reach and neutralize radicals |

| Radial Distribution Function (RDF) | Local concentration around polymer chains | Indicates compatibility and distribution within the matrix |

| Interaction Energy | Strength of intermolecular forces | Predicts miscibility and retention in the material |

| Conformational Analysis | Molecular flexibility and shape | Influences steric hindrance and accessibility of the active site |

These simulations are instrumental in the rational design of polymer formulations, allowing for the optimization of antioxidant concentration and the selection of the most suitable polymer types for achieving desired material longevity and performance.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Performance

Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that correlate the chemical structure of a compound with its macroscopic properties. These models are particularly useful for predicting the chemical performance of compounds like this compound in various applications, excluding biological activity.

For phenolic antioxidants, QSPR models are often developed to predict their antioxidant efficiency, which is a key aspect of their chemical performance as stabilizers. One of the primary parameters used to quantify antioxidant activity is the rate constant (k7) for the reaction with peroxyl radicals. mdpi.comnih.gov QSPR models for phenolic and aminophenol derivatives have been successfully developed using software like GUSAR, which utilizes substructural descriptors. mdpi.com

The descriptors used in these models can be categorized into several types:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and include parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comjournalirjpac.com A lower energy gap (ΔE) between HOMO and LUMO often correlates with higher reactivity and stronger antioxidant capacity. mdpi.com

Substructural descriptors: These account for the presence of specific atomic neighborhoods and functional groups. For this compound, key substructures would include the phenolic hydroxyl group, the bulky tert-butyl groups, and the dimethylamino group.

A hypothetical QSPR model for predicting the antioxidant performance (e.g., logk7) of a series of substituted aminophenols, including this compound, might take the following form:

logk7 = c0 + c1HOMO + c2LUMO + c3V + c4logP

Where:

c0, c1, c2, c3, and c4 are regression coefficients determined from a training set of molecules.

HOMO and LUMO are the energies of the frontier molecular orbitals.

V is the molecular volume.

logP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.

The following table illustrates the types of descriptors that would be used in a QSPR study of this compound and their relevance to its chemical performance.

| Descriptor Type | Example Descriptor | Relevance to Chemical Performance |

| Quantum-Chemical | HOMO Energy | Relates to the ability to donate an electron (a key antioxidant mechanism) |

| Quantum-Chemical | LUMO Energy | Relates to the ability to accept an electron |

| Quantum-Chemical | HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and stability mdpi.com |

| Steric | Molecular Volume | Influences diffusion and accessibility within a material |

| Lipophilicity | logP | Affects solubility and compatibility with non-polar materials like polymers |

| Substructural | Presence of -OH group | The primary functional group responsible for antioxidant activity |

| Substructural | Presence of tert-butyl groups | Provides steric hindrance, enhancing stability of the resulting radical |

| Substructural | Presence of -N(CH3)2 group | Can influence the electronic properties of the phenol ring |

QSPR models, once validated, can be powerful tools for the virtual screening of new candidate molecules with potentially superior performance as material stabilizers, reducing the need for extensive experimental synthesis and testing. mdpi.comnih.gov

Future Research Directions and Emerging Areas

Development of Next-Generation Synthetic Strategies for Enhanced Efficiency and Selectivity

The industrial synthesis of aminophenols has historically relied on methods that can be resource-intensive and generate significant waste. A primary future objective is the development of more efficient, selective, and environmentally benign synthetic routes. Current research into the production of p-aminophenol, a related compound, highlights several promising avenues.

One key area is the advancement of one-pot catalytic processes. For instance, the preparation of p-aminophenol from nitrobenzene (B124822) through catalytic hydrogenation and an in-situ acid-catalyzed Bamberger rearrangement has been demonstrated in an environmentally benign pressurized CO2/H2O system. acs.org This approach successfully replaces mineral acids with self-neutralizing carbonic acid, significantly reducing the environmental impact. acs.org Future work could adapt such systems for the synthesis of alkylated aminophenols, focusing on catalyst design to control selectivity towards the desired isomer and prevent side reactions.

Continuous-flow processing represents another major leap forward. A continuous-flow method for the direct synthesis of p-aminophenol from nitrobenzene has been shown to reduce reaction times from hours to minutes and decrease the required concentration of acid catalysts. acs.org Applying this technology to the synthesis of 2-tert-butyl-4-(dimethylamino)phenol could offer enhanced safety, better process control, and higher throughput, which are critical for industrial-scale production. acs.org

Furthermore, green chemistry protocols are being developed for the synthesis of substituted phenols in general. A notable example involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide in ethanol (B145695), a process that is rapid, occurs at ambient conditions, and avoids the need for chromatographic purification. rsc.org Research aimed at integrating tert-butyl and dimethylamino functionalities onto arylboronic precursors could make this a viable and highly efficient alternative route.

| Strategy | Key Features | Potential Advantages for Hindered Aminophenol Synthesis | References |

|---|---|---|---|

| Traditional Batch Synthesis | Multi-step reactions, often using iron-acid reduction of nitro-precursors. | Established methodology. | arxiv.org |

| One-Pot Catalytic Hydrogenation/Rearrangement | Combines hydrogenation of a nitro group and Bamberger rearrangement in a single vessel. | Improved process efficiency, reduced waste. | acs.orgresearchgate.net |

| Pressurized CO2/H2O System | Uses supercritical CO2 and water as a reaction medium, forming in-situ carbonic acid. | Eliminates the need for strong mineral acids, environmentally benign. | acs.org |

| Continuous-Flow Processing | Reactants are continuously fed into a reactor, and the product is continuously removed. | Enhanced safety, precise control over reaction parameters, increased throughput, shorter reaction times. | acs.org |

| Ipso-hydroxylation of Arylboronic Acids | A green chemistry approach using H2O2 as a clean oxidant. | Mild reaction conditions, high yields, avoids toxic reagents and complex purification. | rsc.org |

Exploration of Novel Catalytic Roles and Coordination Modes

The presence of both a phenolic hydroxyl group and a tertiary amino group makes this compound and its isomers excellent candidates for use as ligands in coordination chemistry. chemcess.com These functional groups can act in concert to bind metal ions, creating stable complexes with potential catalytic activity. Research in this area is moving towards exploring the unique electronic properties conferred by the aminophenol scaffold.

Aminophenol-based ligands have a growing impact on catalysis research, with applications in homogeneous catalysis and the activation of small molecules. The ligands can exist in several redox states, which allows for multi-electron reactivity at the coordinated metal center, a crucial feature for many catalytic cycles. Future investigations should focus on synthesizing and characterizing metal complexes of this compound with a range of transition metals. The sterically bulky tert-butyl group can be exploited to create specific coordination pockets around the metal center, potentially leading to high selectivity in catalytic transformations.

For example, complexes of Cu(II) and Co(II) with 4-aminophenol (B1666318) have been synthesized and characterized, forming square planar and octahedral geometries, respectively. researchgate.netugm.ac.id Similar studies with sterically hindered aminophenols could yield catalysts for reactions such as cross-coupling, C-H amination, and oxidation reactions. The dimethylamino group can also be varied to tune the electronic and steric properties of the resulting metal complexes, providing a modular approach to catalyst design.

Integration into Advanced Functional Materials beyond Traditional Polymer Stabilization

While hindered phenols are well-established as antioxidants for polymers, their integration into materials with active electronic or sensory functions is an exciting and emerging field. everlight-uva.comvinatiorganics.compartinchem.comuvabsorber.com The inherent properties of the aminophenol moiety can be leveraged to create materials that respond to specific chemical stimuli.

A significant area of development is in molecular sensing. Researchers have demonstrated that an aminophenol-based molecular capture layer can be used for the specific detection of a nerve agent simulant in a field-effect transistor (FET) sensor. acs.orgacs.org The aminophenol receptor molecules are bound to the sensor surface and undergo a specific reaction with the target analyte, causing a measurable change in the electronic properties of the device. acs.org This work paves the way for the development of highly specific, label-free, and quantitative electronic chemosensors using this compound derivatives as the recognition element for various environmental pollutants or biomarkers. acs.orgacs.org

Furthermore, the functionalization of electrodes with aminophenol-containing composites is being explored for electrochemical sensing applications. nih.govmdpi.com For example, laser-induced carbon electrodes modified with a multi-walled carbon nanotube-polyaniline composite have been used to create a sensitive and cost-effective sensor for 4-aminophenol. nih.gov Future research could adapt this platform to create sensors where this compound is either the target analyte or a component of the sensing layer itself, designed to detect other molecules of interest.

Beyond sensing, incorporating hindered phenol (B47542) moieties directly into a polymer backbone can yield materials with enhanced properties for specialized applications. Polypropylene copolymers containing pendant hindered phenol groups not only show significantly higher thermal-oxidative stability but also exhibit a higher dielectric constant while maintaining low dielectric loss, making them suitable for applications in metallized polymer film capacitors. acs.org

Investigation of 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol (B167131) in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The compound 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol is an excellent model for investigating self-assembly processes due to its well-defined hydrogen bond donor (phenolic -OH) and acceptor (amino -N) sites.

Crystallographic studies have revealed that molecules of 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol interact through specific O—H⋯N hydrogen bonds. nih.govresearchgate.net These interactions lead to the formation of a discrete tetramer, where four molecules self-assemble into a crown-like structure. nih.govresearchgate.net This ordered arrangement is a clear demonstration of molecular self-assembly driven by predictable intermolecular forces.

Future research in this area will likely focus on controlling and utilizing this self-assembly behavior. For instance, modifying the peripheral tert-butyl groups or the N-alkyl substituents could alter the geometry and stability of the assembled structures. This could allow for the design of new supramolecular architectures, such as capsules or extended networks, capable of encapsulating guest molecules or forming functional soft materials. The study of these assemblies in solution and at interfaces will be crucial for understanding how to translate this molecular-level organization into macroscopic functions.

| Property | Observation | Implication for Supramolecular Chemistry | References |

|---|---|---|---|

| Key Intermolecular Interaction | O—H⋯N hydrogen bonding between the phenolic hydroxyl group and the amino nitrogen. | Provides a directional and specific force for self-assembly. | nih.govresearchgate.net |

| Assembled Structure | Forms a tetrameric "crown" like structure in the solid state. | Demonstrates a well-defined, predictable self-assembly into a discrete supramolecular entity. | nih.govresearchgate.net |

| Future Research Focus | Exploiting this assembly to build larger, functional architectures (e.g., host-guest systems, porous materials). | Potential for creating novel materials with tailored cavities and properties for catalysis or separation. |

Sustainable Production and Application Methodologies for Industrial Relevance

Aligning chemical production with the principles of green chemistry is essential for long-term industrial viability. researchgate.net For compounds like this compound, this involves developing both sustainable synthesis routes (as discussed in section 7.1) and more environmentally friendly application methods.

Green extraction techniques are becoming increasingly important for isolating natural phenolic compounds, and the principles can be applied to the purification and processing of synthetic ones. mdpi.comnih.gov Methods such as microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and the use of deep eutectic solvents are being explored to reduce the reliance on volatile organic solvents, shorten process times, and lower energy consumption. mdpi.comnih.govresearchgate.net Implementing these techniques in the downstream processing of hindered aminophenols could significantly reduce the environmental footprint of their production.

Another key area is the use of enzymatic catalysis. Enzyme-catalyzed polymerization of phenols is being investigated as a benign method for creating polymeric antioxidants. mdpi.comresearchgate.net Laccase, for example, can catalyze the oxidative polymerization of phenolic compounds under mild reaction conditions. mdpi.com Future research could explore the use of enzymes to either synthesize hindered aminophenol derivatives or to graft them onto biopolymers, creating functional materials from renewable feedstocks. This approach aligns with the growing demand for bio-based and biodegradable materials. nih.gov

Q & A

Q. What are the common synthetic routes for 2-tert-butyl-4-(dimethylamino)phenol, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The dimethylamino group is often incorporated via reductive amination or direct alkylation of a phenolic intermediate. Optimization strategies :

-

Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

-

Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the product from unreacted starting materials or isomers .

-

Catalyst selection : Lewis acids like BF₃·Et₂O improve regioselectivity in alkylation steps.

- Data Table : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Friedel-Crafts | 72 | 95 | AlCl₃, 70°C, 12h |

| Reductive Amination | 65 | 90 | NaBH₄, DMF, RT, 6h |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify functional groups via O–H (3200–3500 cm⁻¹), C–N (1250–1350 cm⁻¹), and aromatic C–H (3000–3100 cm⁻¹) stretches.

- NMR :

- ¹H NMR : tert-butyl protons appear as a singlet (~1.3 ppm); dimethylamino protons as a singlet (~2.8 ppm).

- ¹³C NMR : Quaternary carbons (tert-butyl) resonate at ~35 ppm; aromatic carbons adjacent to dimethylamino groups at ~150 ppm.

- X-ray crystallography : SHELX programs refine crystal structures to confirm steric effects of tert-butyl groups and planarity of the aromatic ring .

Advanced Research Questions

Q. How does the steric and electronic configuration of this compound influence its efficacy as a ligand in coordination chemistry?

- Methodological Answer :

- Steric effects : The bulky tert-butyl group restricts metal-ligand bond angles, favoring tetrahedral or distorted octahedral geometries in metal complexes.

- Electronic effects : The electron-donating dimethylamino group increases electron density on the phenolic oxygen, enhancing metal-binding affinity.

- Experimental validation : Compare UV-Vis spectra of metal complexes (e.g., Cu²⁺ or Fe³⁺) to assess ligand-field strength .

Q. What experimental approaches are used to evaluate the antioxidant mechanisms of this compound, and how can data discrepancies between studies be resolved?

- Methodological Answer :

-

DPPH/ABTS assays : Quantify radical scavenging activity (IC₅₀ values) under controlled pH and temperature.

-

Kinetic studies : Monitor reaction rates via stopped-flow spectroscopy to distinguish H-atom transfer vs. electron-transfer mechanisms.

-

Resolving discrepancies : Standardize solvent systems (e.g., ethanol vs. DMSO) and radical concentrations. Cross-validate using ESR to detect radical intermediates .

- Data Table : Antioxidant Activity Comparison

| Assay | IC₅₀ (µM) | Solvent | Reference |

|---|---|---|---|

| DPPH | 12.5 | Ethanol | [Study A, 2023] |

| ABTS | 8.7 | DMSO | [Study B, 2024] |

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). Key parameters:

- Grid size: 60 × 60 × 60 Å centered on the active site.

- Scoring function: AMBER force field for energy minimization.

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.